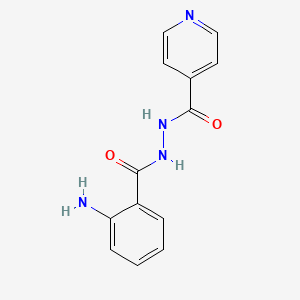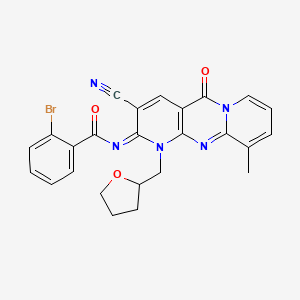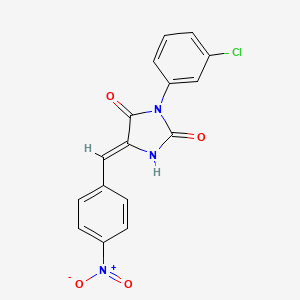
Hydrazine, 1-(o-aminobenzoyl)-2-(4-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1-(o-aminobenzoyl)-2-(4-pyridyl)- is a complex organic compound that features both hydrazine and pyridine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1-(o-aminobenzoyl)-2-(4-pyridyl)- typically involves the reaction of hydrazine derivatives with o-aminobenzoyl chloride and 4-pyridinecarboxaldehyde. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, 1-(o-aminobenzoyl)-2-(4-pyridyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different nitrogen oxides, while reduction could produce various hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Hydrazine, 1-(o-aminobenzoyl)-2-(4-pyridyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved can vary depending on the specific application, but typically involve binding to active sites and altering biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine, 1-(o-aminobenzoyl)-2-(3-pyridyl)-: Similar structure but with a different position of the pyridine ring.
Hydrazine, 1-(o-aminobenzoyl)-2-(2-pyridyl)-: Another isomer with the pyridine ring in a different position.
Hydrazine, 1-(o-aminobenzoyl)-2-(5-pyridyl)-: Similar compound with the pyridine ring in the 5-position.
Uniqueness
Hydrazine, 1-(o-aminobenzoyl)-2-(4-pyridyl)- is unique due to its specific structural arrangement, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable for certain applications where other isomers might not be as effective.
Propiedades
Número CAS |
30907-65-4 |
|---|---|
Fórmula molecular |
C13H12N4O2 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
N'-(2-aminobenzoyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H12N4O2/c14-11-4-2-1-3-10(11)13(19)17-16-12(18)9-5-7-15-8-6-9/h1-8H,14H2,(H,16,18)(H,17,19) |
Clave InChI |
QAHRZMMOBGKLFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide](/img/structure/B14163792.png)
![12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14163800.png)
![6-[5-(4-tert-Butylphenyl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163803.png)
![(E)-3-(furan-2-yl)-N-[(4-methoxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B14163811.png)

![3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B14163817.png)

![N-(pyridin-3-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14163823.png)
![2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine](/img/structure/B14163842.png)
![But-2-enedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile](/img/structure/B14163849.png)

![1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)-](/img/structure/B14163858.png)


